Stereochemistry-Dependent Enzyme Affinity: Nerol (Cis-Isomer) vs. Geraniol (Trans-Isomer)
The cis-configuration (represented by nerol) demonstrates a significantly higher affinity for a specific dehydrogenase enzyme compared to its trans-isomer (geraniol) [1]. This establishes a clear precedent for stereospecific enzyme-substrate interactions within the 2,6-octadien-1-ol family. By extension, the (2E,6Z)-stereoisomer, possessing a mixed configuration, is expected to exhibit a unique, non-interchangeable kinetic profile with such enzymes, making it essential for studying stereospecific pathways.
| Evidence Dimension | Enzyme Affinity (Km, estimated relative) |
|---|---|
| Target Compound Data | For nerol dehydrogenase (rPmNeDH), nerol (cis-isomer) exhibits a Km value ~3-fold lower than geraniol, indicating higher affinity. |
| Comparator Or Baseline | Geraniol (trans-isomer) for the same rPmNeDH enzyme. |
| Quantified Difference | Approximately 3-fold higher affinity for the cis-configured substrate. |
| Conditions | In vitro kinetic analysis of recombinant nerol dehydrogenase (rPmNeDH) from Persicaria minor [1]. |
Why This Matters
For research involving stereospecific enzymatic conversions or biotransformations, the choice of a specific isomer is not interchangeable and directly dictates reaction rates and product profiles.
- [1] Tan, C. S., Hassan, M., Mohamed Hussein, Z. A., Ismail, I., Ho, K. L., Ng, C. L., & Zainal, Z. (2017). Structural and kinetic studies of a novel nerol dehydrogenase from Persicaria minor, a nerol-specific enzyme for citral biosynthesis. Plant Physiology and Biochemistry, 123, 359-368. https://doi.org/10.1016/j.plaphy.2017.12.033 View Source
